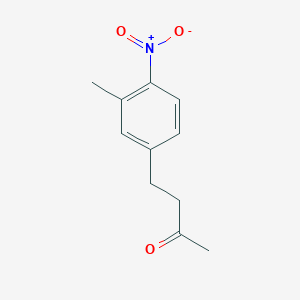![molecular formula C11H15N3O B13480384 n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is a chemical compound with the molecular formula C10H13N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzimidazole ring.
Alkylation: The final step involves the alkylation of the benzimidazole derivative with an appropriate alkyl halide to introduce the ethanamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the ethanamine side chain.
Wissenschaftliche Forschungsanwendungen
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Material Science: Benzimidazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as fungicides and herbicides.
Wirkmechanismus
The mechanism of action of N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, leading to various biological effects, such as apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline
- 2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
N-((5-Methoxy-1H-benzo[d]imidazol-2-yl)methyl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethanamine side chain. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in medicinal chemistry, biology, and material science.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-12-7-11-13-9-5-4-8(15-2)6-10(9)14-11/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YLKQWRVCVRTRES-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC2=C(N1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


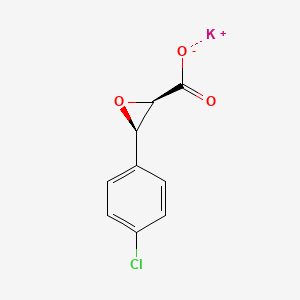
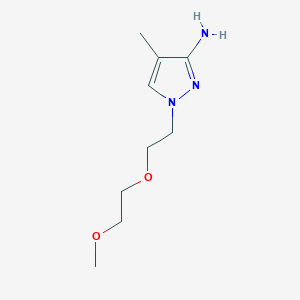
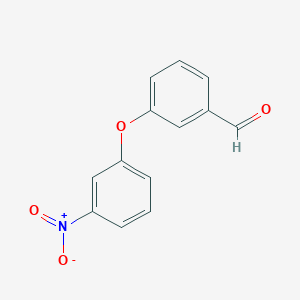
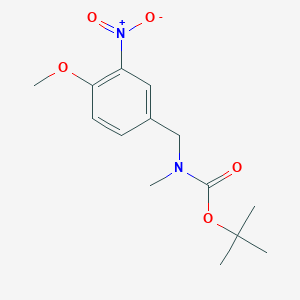
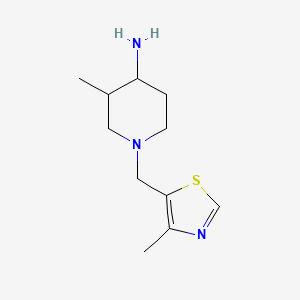


![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
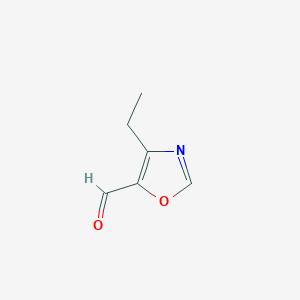
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
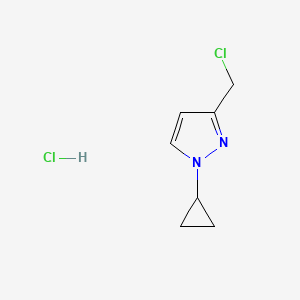
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
